molecular formula C6H12ClF2N B2843458 3-Cyclopropyl-2,2-difluoropropan-1-amine hydrochloride CAS No. 1955531-44-8

3-Cyclopropyl-2,2-difluoropropan-1-amine hydrochloride

Cat. No. B2843458
CAS RN: 1955531-44-8
M. Wt: 171.62
InChI Key: SPZDWWCMXLDXAW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2,2-difluoropropan-1-amine hydrochloride is a chemical compound with the molecular formula C6H12ClF2N . It has a molecular weight of 171.62 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11F2N.ClH/c7-6(8,4-9)3-5-1-2-5;/h5H,1-4,9H2;1H . This indicates that the molecule consists of a cyclopropyl group attached to a 2,2-difluoropropan-1-amine, along with a chloride ion .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Nazarov Reactions of Vinyl Cyclopropylamines

Research by Bonderoff et al. (2013) explores the Nazarov reactions of vinyl cyclopropylamines, which is an approach to the imino-Nazarov problem. The study demonstrates the dichlorocyclopropanation of 2-amino-1,3-dienes yielding 1-alkenyl-1-amino-2,2-dichlorocyclopropanes. These undergo silver-assisted electrocyclic opening to furnish 3-aminopentadienyl cations, leading to cyclopentenone iminium salts. This reaction pathway is critical for synthesizing allylic amines and can be integrated with an interrupted Nazarov domino process to yield polycyclic amines (Bonderoff, S. A., Grant, T., West, F., & Tremblay, M., 2013).

Copper-Catalyzed Chan-Lam Cyclopropylation

Derosa et al. (2018) developed a scalable Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate, catalyzed by Cu(OAc)2. This reaction enables the straightforward synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives, showcasing the utility of cyclopropyl moieties in creating structures commonly needed in medicinal chemistry (Derosa, J., O'Duill, M. L., Holcomb, M., Boulous, M. N., Patman, R. L., Wang, F., Tran-Dube, M., McAlpine, I. J., & Engle, K., 2018).

Palladium-Catalyzed Trifluoromethylation

The study by Cho et al. (2010) presents an efficient method for appending CF3 groups to a broad range of aryl substrates, a process important for introducing trifluoromethyl groups to intermediates in pharmaceutical and agrochemical synthesis. The careful tuning of the palladium catalyst enables the addition of trifluoromethyl groups under mild conditions, showcasing the relevance of difluoromethylated compounds in drug design (Cho, E., Senecal, T., Kinzel, T., Zhang, Y., Watson, D., & Buchwald, S., 2010).

Synthesis of Aminocyclopropanes and Aminocyclobutanes

Feng et al. (2019) describe the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination. This process highlights the synthesis of biologically active compounds bearing multiple substituents and stereocenters, demonstrating the application of cyclopropylamine derivatives in constructing complex molecular architectures (Feng, S., Hao, H., Liu, P., & Buchwald, S., 2019).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

3-cyclopropyl-2,2-difluoropropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8,4-9)3-5-1-2-5;/h5H,1-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZDWWCMXLDXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-2,2-difluoropropan-1-amine hydrochloride

CAS RN

1955531-44-8
Record name 3-cyclopropyl-2,2-difluoropropan-1-amine hydrochloride
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